ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869359
InChI: InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3
SMILES:
Molecular Formula: C6H8ClF2NO2
Molecular Weight: 199.58 g/mol

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

CAS No.:

Cat. No.: VC15869359

Molecular Formula: C6H8ClF2NO2

Molecular Weight: 199.58 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate -

Specification

Molecular Formula C6H8ClF2NO2
Molecular Weight 199.58 g/mol
IUPAC Name ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Standard InChI InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3
Standard InChI Key WYSNKGPBXWKIQK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=C(C(F)(F)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (C₆H₉ClF₂NO₂) features a but-2-enoate backbone with substituents at positions 3 and 4:

  • Position 3: A primary amino group (-NH₂), which enhances nucleophilic reactivity.

  • Position 4: A chlorine atom and two fluorine atoms, creating a trifunctional halogenated center.

  • Ethyl ester group: A common moiety in prodrug design due to its hydrolytic stability .

The compound’s canonical SMILES representation is CCOC(=O)C=C(C(F)(F)Cl)N, reflecting its conjugated double bond and stereoelectronic effects from halogen atoms .

Comparative Analysis with Structural Analogs

The table below contrasts ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate with related compounds:

Compound NameMolecular FormulaKey SubstituentsPotential Applications
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂-NH₂, -F (no Cl)Peptide synthesis
Ethyl 4-chloroacetoacetateC₆H₉ClO₃-Cl, ketonePolymer precursors
(Z)-Ethyl 2-benzamido-4,4-difluorobut-2-enoate C₁₃H₁₃F₂NO₃-Benzamido, -FAnticancer agents (hypothetical)

This compound’s dual halogenation distinguishes it from analogs, potentially enabling unique reactivity in cross-coupling reactions or as a fluorinated building block .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves a two-step process:

  • Preparation of Ethyl 4-Chloro-4,4-Difluoro-3-Oxobutanoate (46):

    • Starting from ethyl 4,4-difluoroacetoacetate, chlorination at the β-position introduces the chlorine substituent .

  • Condensation with Ammonium Acetate:

    • Treatment of 46 with ammonium acetate in methanol facilitates enamine formation, yielding the target compound as a light-yellow oil with a 48% yield .

The reaction mechanism proceeds via nucleophilic attack by ammonia on the carbonyl carbon, followed by dehydration to form the α,β-unsaturated ester .

Optimization Challenges

  • Yield Limitations: The moderate 48% yield suggests competing side reactions, possibly due to steric hindrance from halogen substituents .

  • Purification: Column chromatography (petroleum ether:ethyl acetate = 10:1) is required to isolate the product, indicating polar byproducts .

Physicochemical Properties

Spectroscopic Characterization

  • LCMS (ESI+): m/z = 200 [M+H]⁺, consistent with a molecular weight of 199.6 g/mol for the neutral molecule .

  • ¹H NMR: Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a doublet for the =CH– group (δ 5.5–6.5 ppm), and a broad singlet for the -NH₂ group (δ 1.5–2.5 ppm) .

Physical State and Solubility

  • Appearance: Light-yellow oil at room temperature .

  • Solubility: Likely miscible with polar aprotic solvents (e.g., DMF, DMSO) based on analog data .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator